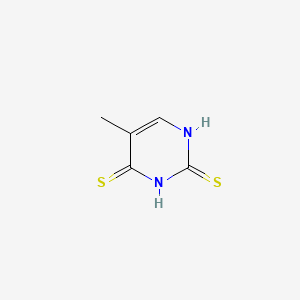

Dithiothymine

CAS No.: 6217-61-4

Cat. No.: VC3787350

Molecular Formula: C5H6N2S2

Molecular Weight: 158.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6217-61-4 |

|---|---|

| Molecular Formula | C5H6N2S2 |

| Molecular Weight | 158.2 g/mol |

| IUPAC Name | 5-methyl-1H-pyrimidine-2,4-dithione |

| Standard InChI | InChI=1S/C5H6N2S2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9) |

| Standard InChI Key | KQRLVMSUOWYRHL-UHFFFAOYSA-N |

| SMILES | CC1=CNC(=S)NC1=S |

| Canonical SMILES | CC1=CNC(=S)NC1=S |

Introduction

Chemical Structure and Properties

Basic Information

Dithiothymine is a sulfur-substituted pyrimidine derivative with the chemical name 5-methyl-1H-pyrimidine-2,4-dithione. Its structural and chemical properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of Dithiothymine

| Property | Value |

|---|---|

| CAS Number | 6217-61-4 |

| Molecular Formula | C₅H₆N₂S₂ |

| Molecular Weight | 158.2 g/mol |

| SMILES | CC1=CNC(=S)NC1=S |

| InChI | InChI=1S/C5H6N2S2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9) |

| InChIKey | KQRLVMSUOWYRHL-UHFFFAOYSA-N |

| Alternative Names | 2,4-dithiothymine, 5-methyl-1H-pyrimidine-2,4-dithione |

The molecular structure of dithiothymine is characterized by a pyrimidine ring with a methyl group at position 5 and thione (C=S) groups at positions 2 and 4, replacing the oxygen atoms found in natural thymine . This double sulfur substitution creates a compound with significantly altered electronic properties compared to its native counterpart.

Structural Features

Photophysical Properties

Absorption Spectrum

One of the most notable characteristics of dithiothymine is the remarkable redshift in its absorption spectrum compared to thymine. As shown in Table 2, the absorption maximum shifts dramatically from 267 nm in thymidine to 363 nm in dithiothymine, representing an energy difference (ΔE) of 9905 cm⁻¹ .

Table 2: Comparative Absorption Properties of Thymine Derivatives

| Compound | Absorption Maximum (nm) | Energy Shift from Thymine |

|---|---|---|

| Thymidine | 267 | - |

| 2-Thiothymine | 275 | Smaller redshift |

| 4-Thiothymidine | 335 | Moderate redshift |

| 2,4-Dithiothymine | 363 | Largest redshift (ΔE = 9905 cm⁻¹) |

This significant bathochromic shift moves the absorption maximum of dithiothymine from the UVC region (where thymine absorbs) to the UVA region, which is crucial for deeper tissue penetration in potential therapeutic applications . It's worth noting that the magnitude of this redshift depends sensitively on the position and degree of sulfur substitution, with the dual substitution in dithiothymine producing the most pronounced effect.

Triplet State Formation

Upon excitation at 335 or 360 nm, dithiothymine undergoes ultrafast population of its triplet state. Femtosecond transient absorption spectroscopy has revealed an intersystem crossing (ISC) lifetime of approximately 180 ± 40 fs, which is the shortest intersystem crossing lifetime reported for any DNA base derivative studied in aqueous solution . This extremely rapid transition to the triplet state is critical for the compound's photosensitizing properties, as it facilitates efficient energy transfer and the generation of reactive species.

The rate of intersystem crossing increases dramatically with sulfur substitution, with dithiothymine showing a 4.2-fold increase in the ISC rate constant compared to thymidine. Importantly, the triplet yield increases to near unity (approximately 100%) in dithiothymine, compared to much lower yields in natural thymine monomers . This high triplet yield is largely responsible for the potent photosensitization properties of dithiothymine.

Singlet Oxygen Generation

Nanosecond time-resolved luminescence spectroscopy has demonstrated that dithiothymine is an efficient generator of singlet oxygen, with a quantum yield of approximately 0.46 in oxygen-saturated acetonitrile solution . Singlet oxygen (¹O₂) is a highly reactive oxygen species that can damage cellular components through oxidation, making it valuable for therapeutic applications targeting abnormal cells.

The efficient singlet oxygen generation by dithiothymine, coupled with its absorption in the UVA region, positions it as a promising photosensitizer for photodynamic therapy applications, particularly in scenarios requiring deeper tissue penetration.

Excited-State Relaxation Mechanism

Triplet Formation Pathway

Trajectory surface hopping simulations at the LR-TDDFT level have elucidated the preferred triplet formation pathway in dithiothymine. The process begins with the S₁(nSπ*) state, following excitation to higher energy states . These computational studies have successfully reproduced experimental time constants and provided molecular-level insights into the relaxation dynamics.

The deactivation of the first bright state to the S₁(nSπ*) state in dithiothymine proceeds through a mechanism involving the elongation of the C5–C6 and C2–S7 bond lengths. This specific geometric distortion facilitates the efficient intersystem crossing process that leads to the population of the triplet manifold .

Intersystem Crossing Dynamics

The intersystem crossing in dithiothymine occurs at specific geometries characterized by elongated C5–C6 and C2–S7 bond lengths, or at geometries showing elongated C5–C6 and C4–S8 bond lengths (similar to what is observed in 4-thiothymine) . These structural deformations are critical for promoting efficient spin-orbit coupling, which drives the ultrafast transition from singlet to triplet states.

Theoretical Studies

Tautomerism and Stability

Theoretical studies using the DFT (B3LYP/6-31+G) method have investigated the relative stabilities and potential proton transfer in isolated dithiothymine molecules in the gas phase. These calculations indicate that only one tautomer for 2,4-dithiothymine can exist in the gas phase, suggesting a relatively simple tautomeric landscape compared to some other nucleobase derivatives .

Comparison with Related Compounds

Thiothymine Derivatives

The photophysical and photochemical properties of dithiothymine can be better understood by comparing it with related thiothymine derivatives, particularly those with single sulfur substitutions. Table 3 compares key properties across these compounds.

Table 3: Comparative Properties of Thymine and Thiothymine Derivatives

| Property | Thymidine | 2-Thiothymine | 4-Thiothymidine | 2,4-Dithiothymine |

|---|---|---|---|---|

| Absorption Maximum (nm) | 267 | 275 | 335 | 363 |

| ISC Rate Increase (vs. Thymidine) | 1× | 1.2× | 3.2× | 4.2× |

| Triplet Yield | Low | High (~100%) | High (~100%) | High (~100%) |

| Singlet Oxygen Quantum Yield | Low | Not reported | 0.42 ± 0.02 | 0.46 ± 0.02 |

This comparison highlights the progressive enhancement of photosensitizing properties with increasing sulfur substitution, with dithiothymine exhibiting the most favorable combination of UVA absorption and photosensitizing efficiency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume